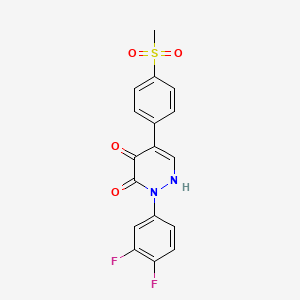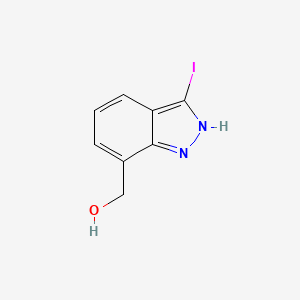
2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes difluorophenyl and methanesulfonylphenyl groups attached to a dihydropyridazine-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the difluorophenyl intermediate: This involves the reaction of 3,4-difluoroaniline with suitable reagents to introduce the difluorophenyl group.
Introduction of the methanesulfonylphenyl group: This step involves the reaction of the intermediate with methanesulfonyl chloride under controlled conditions.
Cyclization to form the dihydropyridazine-dione core: The final step involves cyclization reactions under specific conditions to form the dihydropyridazine-dione core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and optimized reaction conditions to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl and methanesulfonylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the compound.
Applications De Recherche Scientifique
2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 2-(3,4-Difluorophenyl)-4-phenyl-thiazole
- 2-(3,4-Difluorophenyl)-4-(4-hydroxyphenyl)-thiazole
- 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole
Uniqueness
What sets 2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one apart is its unique combination of functional groups and its potential applications across various scientific fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
221031-62-5 |
|---|---|
Formule moléculaire |
C17H12F2N2O4S |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
2-(3,4-difluorophenyl)-5-(4-methylsulfonylphenyl)-1H-pyridazine-3,4-dione |
InChI |
InChI=1S/C17H12F2N2O4S/c1-26(24,25)12-5-2-10(3-6-12)13-9-20-21(17(23)16(13)22)11-4-7-14(18)15(19)8-11/h2-9,20H,1H3 |
Clé InChI |
HWDCSDPTXXMXEY-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C2=CNN(C(=O)C2=O)C3=CC(=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine](/img/structure/B8663989.png)






![Diethyl formamido[(1H-indol-3-yl)methyl]propanedioate](/img/structure/B8664051.png)


![Butanoic acid, 4-[3,5-bis(trifluoromethyl)phenoxy]-](/img/structure/B8664071.png)

